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molecular formula C16H19NO5 B585730 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate CAS No. 154548-45-5

1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate

Cat. No. B585730
M. Wt: 305.33
InChI Key: DYBIHRBNPRCTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06664271B1

Procedure details

The reaction was run in the same manner as ethyl 1-benzoyl-3-piperidinecarboxylate, starting with commercially available ethyl 4-piperidone-3-carboxylate hydrochloride (203.2 mg; 0.98 mmol), diisopropylethylamine (360 μl; 2.08 mmol), and benzyl chloroformate (141 μl; 0.99 mmol). The crude product was purified by chromatography on silica eluting with 15% ethyl acetate in hexane, giving ethyl 1-benzyloxycarbonyl-4-oxo-3-piperidinecarboxylate (185.5 mg) as a colorless oil. MS m/z (positive ion) 323 (M+NH4+; 75), 306 (MH+; 100), 262 (50).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
203.2 mg
Type
reactant
Reaction Step Two
Quantity
360 μL
Type
reactant
Reaction Step Three
Quantity
141 μL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N1CCCC(C(OCC)=O)C1)(=O)C1C=CC=CC=1.[CH3:20][CH2:21][O:22][C:23]([CH:25]1[C:30](=[O:31])[CH2:29][CH2:28][NH:27][CH2:26]1)=[O:24].Cl.C(N(C(C)C)CC)(C)C.Cl[C:43]([O:45][CH2:46][C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)=[O:44]>>[CH2:46]([O:45][C:43]([N:27]1[CH2:28][CH2:29][C:30](=[O:31])[CH:25]([C:23]([O:22][CH2:21][CH3:20])=[O:24])[CH2:26]1)=[O:44])[C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC(CCC1)C(=O)OCC
Step Two
Name
Quantity
203.2 mg
Type
reactant
Smiles
CCOC(=O)C1CNCCC1=O.Cl
Step Three
Name
Quantity
360 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
141 μL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica eluting with 15% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(C(CC1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 185.5 mg
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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